molecular formula C9H7BrF4O B12865694 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzyl bromide

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzyl bromide

Cat. No.: B12865694
M. Wt: 287.05 g/mol
InChI Key: SFBNUXRZLGIGMG-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H7BrF4O. It is a benzyl bromide derivative, characterized by the presence of fluorine, methoxy, and trifluoromethyl groups on the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzyl bromide typically involves the bromination of the corresponding benzyl alcohol or benzyl chloride precursor. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzyl bromide involves its reactivity as a benzyl bromide derivative. The compound can undergo nucleophilic substitution reactions, where the bromide group is replaced by various nucleophiles. This reactivity is influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups, which stabilize the transition state and enhance the compound’s electrophilicity .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7BrF4O

Molecular Weight

287.05 g/mol

IUPAC Name

1-(bromomethyl)-3-fluoro-2-methoxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7BrF4O/c1-15-8-5(4-10)2-3-6(7(8)11)9(12,13)14/h2-3H,4H2,1H3

InChI Key

SFBNUXRZLGIGMG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)C(F)(F)F)CBr

Origin of Product

United States

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